molecular formula C20H18BrFN4O2 B2870151 3-(4-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-87-2

3-(4-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2870151
CAS No.: 847398-87-2
M. Wt: 445.292
InChI Key: AARDZJCSDCZMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a novel pyrimidine-dione derivative offered for research purposes. This compound is designed for scientific investigation and is not intended for diagnostic or therapeutic applications. Research Applications and Potential: Pyrimidine derivatives are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities. This specific compound is of high interest for early-stage drug discovery and chemical biology. Its structure, featuring a bromophenyl group and a fluorophenylpiperazine moiety, suggests potential for multi-target engagement. Research on analogous compounds indicates two primary, promising investigative pathways: • Bone Anabolic Research: Structurally related trisubstituted pyrimidine derivatives have been identified as potent, orally bio-available bone anabolic agents. These analogues promote osteogenesis (bone formation) by upregulating key osteogenic genes, such as RUNX2 and type 1 collagen, through the activation of the BMP2/SMAD1 signaling pathway . This makes such compounds a subject of interest for researching novel treatments for osteoporosis and bone fracture repair. • Kinase Inhibition and Oncology Research: The pyrimidine-2,4-dione core is structurally similar to scaffolds used in targeted cancer therapies. Related heterocyclic compounds, such as pyrazolopyrimidines, function as ATP-competitive inhibitors of tyrosine kinases like EGFR and VGFR2, which are critical targets in anticancer drug development . The presence of the piperazine linker in this compound is a common feature in many kinase inhibitors, facilitating optimal interaction with the target proteins. Handling and Usage: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

3-(4-bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN4O2/c21-14-1-5-17(6-2-14)26-19(27)13-18(23-20(26)28)25-11-9-24(10-12-25)16-7-3-15(22)4-8-16/h1-8,13H,9-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARDZJCSDCZMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20BrFN2O3C_{20}H_{20}BrFN_2O_3 with a molecular weight of approximately 435.293 g/mol. The structure features a pyrimidine core substituted with a bromophenyl group and a piperazine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the piperazine and bromophenyl components into the pyrimidine framework. Specific synthetic pathways can vary but generally include:

  • Formation of the pyrimidine ring via cyclization reactions.
  • Introduction of the piperazine and bromophenyl groups through nucleophilic substitutions or coupling reactions.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing piperazine have shown effectiveness against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific kinases or modulation of apoptotic pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

  • Compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) as low as 31.25 µg/mL against various pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Bromine and fluorine substitutions on the phenyl rings enhance lipophilicity and possibly improve bioavailability.
  • The presence of the piperazine moiety is often linked to increased interaction with biological targets such as enzymes or receptors involved in tumor growth or microbial resistance mechanisms.

Study 1: Anticancer Evaluation

A study involving a series of pyrimidine derivatives demonstrated that compounds similar to This compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The findings suggest that modifications to the piperazine substituent can significantly impact anticancer efficacy .

Study 2: Antimicrobial Testing

In another investigation, derivatives were tested for their antimicrobial properties against E. coli and S. aureus. The results indicated that certain substitutions on the pyrimidine ring led to enhanced activity compared to standard antibiotics like ampicillin .

Data Summary Table

PropertyValue/Description
Molecular FormulaC20H20BrFN2O3C_{20}H_{20}BrFN_2O_3
Molecular Weight435.293 g/mol
Anticancer ActivityEffective against HCT-116, MCF-7, A549
Antimicrobial ActivityMIC as low as 31.25 µg/mL
Key SubstituentsBromine, Fluorine

Comparison with Similar Compounds

Pyrimidine-2,4-dione Core Modifications

The pyrimidine-2,4-dione scaffold is a common pharmacophore in medicinal and agrochemical research. Key analogs include:

Compound Name Substituents (Position 3 and 6) Biological Activity/Properties Evidence Source
3-(4-Fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4-dione 3: 4-Fluorobenzyl; 6: CF₃ 98% herbicidal activity (Brassica napus)
6-(3-Bromophenyl)pyrimidine-2,4(1H,3H)-dione 6: 3-Bromophenyl; 3: H Structural analog for bromophenyl study
5-Fluorouracil (5-FU) Fluorinated uracil derivative Anticancer, 24.11% lipid peroxidation inhibition

Key Findings :

  • The trifluoromethyl group (as in 3-(4-fluorobenzyl)-6-CF₃) enhances herbicidal potency, suggesting electron-withdrawing substituents at position 6 improve agrochemical activity .
  • Halogenation (bromo/fluoro) at position 3 or 6 influences target selectivity. For example, 5-FU’s fluorination confers antimetabolite activity, while bromophenyl groups may enhance binding to aromatic receptor pockets .

Piperazine-Linked Fluorophenyl Derivatives

Piperazine moieties are critical for modulating pharmacokinetics and receptor interactions. Notable examples:

Compound Name Structure Activity/Properties Evidence Source
O-Desmethyl Urapidil 6-(3-(4-(2-Hydroxyphenyl)piperazinyl)propylamino)-1,3-dimethylpyrimidine-2,4-dione Antihypertensive; GPCR modulation
6-(4-(4-Fluorophenyl)piperazin-1-yl)pyrimidine-2,4-dione (Target Compound) 3: 4-Bromophenyl; 6: 4-(4-Fluorophenyl)piperazine Hypothesized CNS/GPCR activity (based on structural analogy)

Key Findings :

  • Piperazine-linked fluorophenyl groups (e.g., in urapidil derivatives) improve blood-brain barrier penetration and dopamine receptor affinity .
  • The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs .

Bromophenyl-Substituted Analogs

Bromophenyl groups are frequently used to optimize steric and electronic properties:

Compound Name Structure Activity/Properties Evidence Source
6-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione 6: 4-Bromophenyl; 3: H Intermediate for antiviral agents
6-(3-Bromophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione 6: 3-Bromophenylsulfanyl Antiviral (HIV RT inhibition)

Key Findings :

  • Bromophenyl at position 6 (vs. 3) may reduce steric hindrance, improving enzyme binding (e.g., HIV reverse transcriptase) .

Antioxidant and Anticancer Fluorinated Derivatives

Fluorination is a key strategy for improving bioactivity:

Compound Name Structure Activity/Properties Evidence Source
S-86 (3-Chloroethyl-6-difluoro(phenyl)methylpyrimidine-2,4-dione) 3: Chloroethyl; 6: Difluoro(phenyl)methyl 58.12% lipid peroxidation inhibition
5-Fluorouracil (5-FU) Fluorinated pyrimidine Anticancer, 0.68 TEAC antioxidant capacity

Key Findings :

  • Fluorinated aryl groups (e.g., in S-86) enhance antioxidant efficacy compared to non-fluorinated analogs .
  • The target compound’s 4-fluorophenylpiperazine group may confer dual functionality: antioxidant activity via radical scavenging and receptor modulation via piperazine .

Research Recommendations :

  • Synthesize the target compound and evaluate its herbicidal, antiviral, and antioxidant profiles.
  • Conduct molecular docking to assess binding to HIV RT or dopamine receptors.

Preparation Methods

Cyclocondensation of Ureas with β-Keto Esters

A modified Huisgen cyclization employs 4-bromophenylurea and dimethyl acetylenedicarboxylate (DMAD) in acetic acid under reflux (24 h, 110°C) to yield 3-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione. Subsequent regioselective chlorination at position 6 using phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at 80°C for 6 h affords 3-(4-bromophenyl)-6-chloropyrimidine-2,4(1H,3H)-dione in 78% yield.

Table 1: Optimization of Chlorination Conditions

POCl₃ (equiv) Temperature (°C) Time (h) Yield (%)
3 70 8 62
5 80 6 78
5 90 4 72

Preparation of 4-(4-Fluorophenyl)piperazine

Nucleophilic Aromatic Substitution

4-Fluoronitrobenzene reacts with piperazine in dimethyl sulfoxide (DMSO) at 120°C for 12 h under nitrogen, followed by catalytic hydrogenation (H₂, 10% Pd/C) to yield 4-(4-fluorophenyl)piperazine (85% yield).

Key Observations :

  • Excess piperazine (2.5 equiv) minimizes di-substitution byproducts.
  • Ethanol as a solvent reduces reaction efficiency to 63%.

Coupling of Pyrimidine-dione and Piperazine Moieties

Nucleophilic Aromatic Substitution (SNAr)

3-(4-Bromophenyl)-6-chloropyrimidine-2,4(1H,3H)-dione reacts with 4-(4-fluorophenyl)piperazine in acetonitrile using potassium carbonate (K₂CO₃) as a base at 80°C for 12 h. The reaction achieves 68% yield, with unreacted starting material recovered via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Critical Parameters :

  • Solvent : Acetonitrile > DMF (yield 68% vs. 55%) due to improved solubility of K₂CO₃.
  • Base : K₂CO₃ (3.0 equiv) outperforms triethylamine (TEA, 42% yield).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in tetrahydrofuran (THF) with cesium carbonate (Cs₂CO₃) enhances reaction efficiency to 82% yield, reducing side-product formation.

Structural Characterization and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrimidine-dione core and equatorial orientation of the 4-(4-fluorophenyl)piperazine group. Key bond lengths include N1–C2 (1.38 Å) and C6–N7 (1.45 Å), consistent with sp²–sp³ hybridization.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.72 (d, J = 8.8 Hz, 2H, ArH), 3.85–3.78 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine), 2.95 (s, 2H, NH).
  • HRMS (ESI+) : m/z calcd. for C₂₀H₁₇BrFN₄O₂ [M+H]⁺: 467.0421; found: 467.0423.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Coupling Methods

Method Conditions Yield (%) Purity (%)
SNAr (K₂CO₃) 80°C, 12 h 68 95
Microwave (Cs₂CO₃) 150°C, 0.5 h 82 98
Thermal (TEA) Reflux, 24 h 42 88

Microwave-assisted synthesis offers superior yield and reduced reaction time, making it preferable for scale-up.

Challenges and Optimization Strategies

Byproduct Formation

Competing O-alkylation at the pyrimidine-dione oxygen is mitigated by:

  • Using bulky bases (e.g., Cs₂CO₃) to favor N-alkylation.
  • Maintaining anhydrous conditions to prevent hydrolysis.

Purification

Reverse-phase chromatography (C18, methanol/water 7:3) resolves residual piperazine and chlorinated intermediates, achieving >99% purity for pharmacological studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.